molecular formula C10H10N2O3 B13163501 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid

5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid

Katalognummer: B13163501
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: GLUDFUOIDNDNCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a cyclopropylcarbamoyl group at the 5-position and a carboxylic acid group at the 2-position. It is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using large-scale organic synthesis techniques, including batch reactors and continuous flow systems. These methods ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through its interactions with key proteins .

Vergleich Mit ähnlichen Verbindungen

5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

5-(cyclopropylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c13-9(12-7-2-3-7)6-1-4-8(10(14)15)11-5-6/h1,4-5,7H,2-3H2,(H,12,13)(H,14,15)

InChI-Schlüssel

GLUDFUOIDNDNCW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2=CN=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.